molecular formula C16H16BrNO3 B14007671 2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide CAS No. 34288-01-2

2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide

Katalognummer: B14007671
CAS-Nummer: 34288-01-2
Molekulargewicht: 350.21 g/mol
InChI-Schlüssel: UXFHWBQCOJWIPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a bromine atom, a hydroxy group, and a phenylmethoxyphenyl group attached to a propanamide backbone.

Vorbereitungsmethoden

The synthesis of 2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the hydroxy and phenylmethoxyphenyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide can be compared with similar compounds such as:

    2-bromo-N-hydroxy-N-(2-methylphenyl)propanamide: This compound has a methyl group instead of a phenylmethoxy group, leading to different chemical and biological properties.

    2-bromo-N-hydroxy-N-(2-chlorophenyl)propanamide: The presence of a chlorine atom instead of a phenylmethoxy group results in distinct reactivity and applications.

Eigenschaften

CAS-Nummer

34288-01-2

Molekularformel

C16H16BrNO3

Molekulargewicht

350.21 g/mol

IUPAC-Name

2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C16H16BrNO3/c1-12(17)16(19)18(20)14-9-5-6-10-15(14)21-11-13-7-3-2-4-8-13/h2-10,12,20H,11H2,1H3

InChI-Schlüssel

UXFHWBQCOJWIPF-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N(C1=CC=CC=C1OCC2=CC=CC=C2)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.